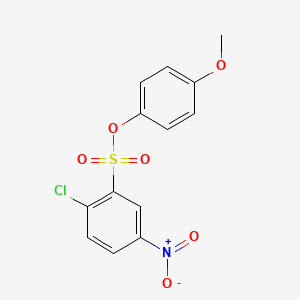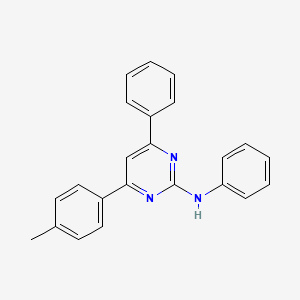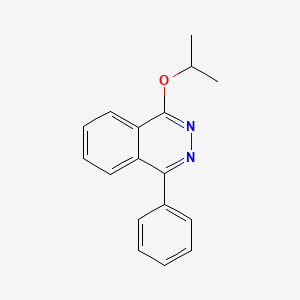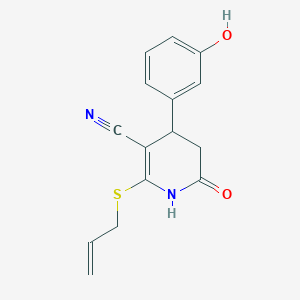![molecular formula C14H10N4OS B4957296 N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4957296.png)
N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide is a chemical compound with the molecular formula C11H9N3O . It is a derivative of isonicotinamide, which is the amide form of isonicotinic acid . Isonicotinamide is an isomer of nicotinamide, which has the carboxamide group in the 3-position .
Molecular Structure Analysis
The molecular structure of N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide involves a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Crystal Engineering
The crystal structure of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide reveals interesting features. It is a tricationic pro-ligand with pendant alkylated 4-pyridyl arms. The compound forms strong N–H⋯O hydrogen bonds with triflate anions, resulting in a 3D supramolecular synthon. Researchers explore its crystal packing, interaction energies, and surface analysis to understand its behavior in solid-state chemistry .
Anion Receptors and Molecular Recognition
Tridentate pincer ligands, like N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide, can act as anion receptors. Their defined positive charge regions allow them to interact with anions or participate in hydrogen bonding. Investigating their binding affinity for specific anions can lead to applications in sensing, catalysis, and molecular recognition .
Antitubercular Agents
Recent studies highlight the potential of pyrazine derivatives against Mycobacterium tuberculosis (MTB). Analogues of pyrazinamide (PZA) exhibit higher anti-TB activity. Notably, compounds like N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide show promising efficacy, surpassing PZA .
Fungicidal Activity
While not directly studied for fungicidal properties, the structural motifs present in N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide could inspire the design of novel fungicides. Exploring its bioisosterism and modifying its core structure may yield compounds with potent antifungal effects .
Material Science Applications
Heterocyclic compounds, including thiazoles, play essential roles in material science. They find use as fluorescent sensors, dyestuffs, brightening agents, and analytical reagents. Investigating the optical properties and interactions of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide could contribute to these applications .
Zukünftige Richtungen
The future directions for research on N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide could involve further exploration of its potential biological activities, given the diverse activities exhibited by thiazole derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential applications.
Wirkmechanismus
Target of Action
The compound N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide, also known as N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide, is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives have been known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The interaction of the compound with its targets would result in these diverse effects.
Biochemical Pathways
Thiazole derivatives have been known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathway affected.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned earlier, thiazole derivatives have been known to have diverse biological activities . Therefore, the results of the compound’s action could range from antioxidant effects to antitumor or cytotoxic effects.
Eigenschaften
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS/c19-13(10-4-7-15-8-5-10)18-14-17-12(9-20-14)11-3-1-2-6-16-11/h1-9H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPNEBYWCXISEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(1,3-benzodioxol-5-ylmethyl)-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4957226.png)
![3-amino-1,1-bis(ethylthio)-4-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrrolo[3,4-c]quinoline-3a,9b-dicarbonitrile](/img/structure/B4957232.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4957246.png)


![2-methyl-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4957256.png)

![1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4957267.png)
![1-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B4957288.png)
![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4957291.png)

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B4957302.png)
